1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine
Overview
Description
“1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine” is a chemical compound with a molecular weight of 309.55 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine” is1S/C11H6BrClN4/c12-7-2-1-3-8(4-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s storage temperature is at room temperature .Scientific Research Applications
Chemical Synthesis and Reactivity :
- Pyrazolo[3,4-d]pyrimidines, which are analogues of purines, have shown a general class of compounds exhibiting A1 adenosine receptor affinity (Harden, Quinn, & Scammells, 1991).
- In another study, pyrazolo[3,4-d]pyrimidines were synthesized with various biological applications in mind, including potential antiparasitic agents (Ugarkar, Cottam, Mckernan, Robins, & Revankar, 1984).
- Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized for potential use as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Pharmacological and Antimicrobial Activities :
- Certain pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleosides have shown significant activity against viruses and tumor cells, highlighting their potential as antiviral and antitumor agents (Ugarkar, Cottam, Mckernan, Robins, & Revankar, 1984).
- Some pyrazolo[3,4-d]pyrimidine derivatives have exhibited inhibitory activities against the root of certain plants, suggesting potential herbicidal applications (Luo, Zhao, Zheng, & Wang, 2017).
- In vitro antibacterial evaluation of 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidines indicated that they can be effective against pathogenic bacteria (Beyzaei et al., 2017).
Material Science Applications :
- The hydrogen-bonded chains in isostructural pyrazolo[3,4-d]pyrimidine derivatives have been studied, offering insights into molecular interactions that could be useful in material science (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).
properties
IUPAC Name |
1-(3-bromophenyl)-4-chloropyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClN4/c12-7-2-1-3-8(4-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZPQHXLHFWTMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C3=C(C=N2)C(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656153 | |
Record name | 1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine | |
CAS RN |
650628-17-4 | |
Record name | 1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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